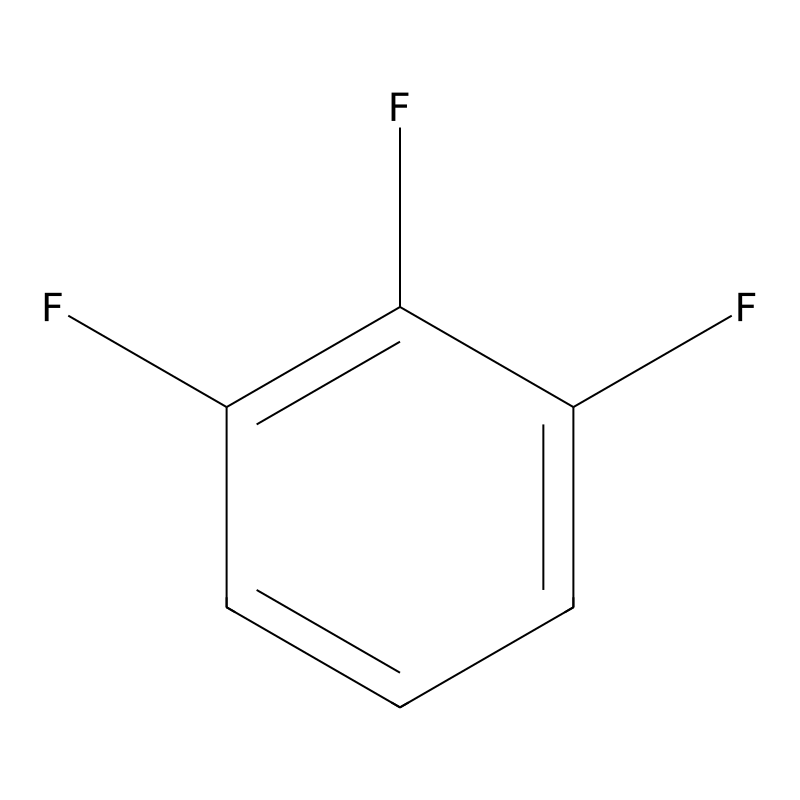

1,2,3-Trifluorobenzene

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

Canonical SMILES

1,2,3-Trifluorobenzene is a fluorinated aromatic intermediate valued for its specific substitution pattern, which imparts distinct reactivity and physical properties compared to other trifluorobenzene isomers. As a colorless liquid at room temperature, it serves as a key precursor in the synthesis of complex molecules for pharmaceuticals, agrochemicals, and materials science, where the precise placement of fluorine atoms is critical for directing synthetic outcomes and influencing final product characteristics.

Substituting 1,2,3-trifluorobenzene with its isomers, such as 1,2,4- or 1,3,5-trifluorobenzene, is unreliable in process chemistry and synthesis. The asymmetric arrangement of fluorine atoms in the 1,2,3-isomer creates a unique electronic and steric environment. This directly controls the regioselectivity of critical reactions like directed ortho-metalation (DoM) and nucleophilic aromatic substitution (SNAr), leading to different products than would be obtained from its more symmetric or differently substituted counterparts. Furthermore, significant differences in physical properties, such as melting and boiling points, mean that process parameters like solvent choice, reaction temperature, and purification methods are not directly transferable between isomers.

References

- [1] Mongin, F., & Schlosser, M. (1996). Regioselective ortho-lithiation of chloro- and bromo-substituted fluoroarenes. Tetrahedron Letters, 37(36), 6551-6554.

- [2] Snieckus, V. (1990). Directed ortho metalation. Toluene-p-sulfonamide and O-aryl N,N-diethylcarbamate as practical ortho-directing groups. Chemical Reviews, 90(6), 879-933.

- [5] 1 2 3-Trifluorobenzene — Critical Constants. Engineering Database.

Superior Processability: Liquid at Room Temperature Unlike Solid 1,3,5-Isomer

1,2,3-Trifluorobenzene offers significant handling and processing advantages over its highly symmetric isomer, 1,3,5-trifluorobenzene. The 1,2,3-isomer is a liquid with a melting point well below ambient temperature, whereas the 1,3,5-isomer is a solid, melting at -5.5 °C. This difference is critical for applications requiring liquid-phase handling, such as solvent-based reactions, formulations, or processes where heating to melt solids would add complexity and cost.

| Evidence Dimension | Melting Point (°C) |

| Target Compound Data | Liquid at room temperature (M.Pt not typically specified as it is very low) |

| Comparator Or Baseline | 1,3,5-Trifluorobenzene: -5.5 °C |

| Quantified Difference | Liquid vs. Solid at standard ambient temperature (20-25 °C) |

| Conditions | Standard atmospheric pressure |

This compound avoids the need for heating and specialized solid-handling equipment required for the 1,3,5-isomer, simplifying liquid-phase process scale-up and formulation.

Predictable Regioselectivity in Directed Metalation for Specific Precursor Synthesis

The asymmetric fluorine arrangement in 1,2,3-trifluorobenzene directs lithiation to a single, predictable position. Fluorine is an effective ortho-directing group, and in this isomer, the C4-H proton is the most acidic and sterically accessible site between two fluorine atoms, leading to selective metalation at the C4 position. This contrasts with the 1,3,5-isomer, where all three C-H positions are equivalent, and the 1,2,4-isomer, which can lead to mixtures or different regioselectivity. This makes 1,2,3-trifluorobenzene the specific choice for synthesizing 1,2,3,4-tetrasubstituted benzene derivatives.

| Evidence Dimension | Site of Lithiation (Directed ortho-Metalation) |

| Target Compound Data | Predominantly C4 |

| Comparator Or Baseline | 1,3,5-Trifluorobenzene (C2, C4, or C6, all equivalent); 1,2,4-Trifluorobenzene (C3 or C5, potential for mixtures) |

| Quantified Difference | High regioselectivity for a single isomer vs. potential for multiple products or different isomers |

| Conditions | Reaction with strong organolithium bases (e.g., n-BuLi, s-BuLi) in THF at low temperature. |

For synthesizing precisely substituted compounds, the predictable C4 lithiation of 1,2,3-trifluorobenzene avoids costly separation of isomers and ensures higher yield of the desired product.

Distinct Boiling Point for Optimized Separation and Purification

1,2,3-Trifluorobenzene possesses a boiling point of 95 °C, which is distinct from its liquid isomers, 1,2,4-trifluorobenzene (88 °C) and 1,3,5-trifluorobenzene (75-76 °C). This difference of 7-19 °C is substantial enough to allow for efficient fractional distillation, which is critical for achieving high purity in both production and reaction workup. When reaction mixtures contain multiple isomers or byproducts, this distinct boiling point simplifies purification protocols.

| Evidence Dimension | Normal Boiling Point (°C) |

| Target Compound Data | 95 °C |

| Comparator Or Baseline | 1,2,4-Trifluorobenzene: 88 °C 1,3,5-Trifluorobenzene: 75-76 °C |

| Quantified Difference | +7 °C vs 1,2,4-isomer; +19-20 °C vs 1,3,5-isomer |

| Conditions | Standard atmospheric pressure (1 atm) |

The unique boiling point enables easier separation from isomeric impurities or other reaction components, facilitating the attainment of high-purity material required for pharmaceutical and electronic applications.

Precursor for Regio-Specific 1,2,3,4-Tetrasubstituted Phenyl Compounds

Due to its predictable C4-lithiation, 1,2,3-trifluorobenzene is the specific starting material for syntheses requiring unambiguous introduction of a fourth substituent at the C4 position. This is crucial for building blocks used in pharmaceuticals and agrochemicals where isomeric purity is mandated by regulatory standards.

Liquid-Phase Reaction Medium or Additive Requiring Thermal Headroom

Its status as a liquid with a relatively high boiling point compared to its isomers makes it suitable for reactions that must be run in a neat (solvent-free) liquid phase or as a high-boiling solvent additive. This is particularly relevant for processes that need to operate near 90 °C, where the 1,2,4- and 1,3,5-isomers would boil.

Synthesis of Asymmetric Fluorinated Materials

The inherent asymmetry of 1,2,3-trifluorobenzene is a desirable feature in materials science, for example, in the synthesis of liquid crystals or polymers where a specific dipole moment and molecular shape are required to achieve the desired bulk properties. Its defined reactivity allows for its incorporation as a specific, non-symmetrical fluorinated unit.

XLogP3

GHS Hazard Statements

Reported as not meeting GHS hazard criteria by 3 of 50 companies. For more detailed information, please visit ECHA C&L website;

Of the 6 notification(s) provided by 47 of 50 companies with hazard statement code(s):;

H225 (97.87%): Highly Flammable liquid and vapor [Danger Flammable liquids];

H315 (95.74%): Causes skin irritation [Warning Skin corrosion/irritation];

H319 (97.87%): Causes serious eye irritation [Warning Serious eye damage/eye irritation];

H335 (95.74%): May cause respiratory irritation [Warning Specific target organ toxicity, single exposure;

Respiratory tract irritation];

Information may vary between notifications depending on impurities, additives, and other factors. The percentage value in parenthesis indicates the notified classification ratio from companies that provide hazard codes. Only hazard codes with percentage values above 10% are shown.

Pictograms

Flammable;Irritant